4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol
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Overview
Description
Preparation Methods
Delta3,2-Hydroxylbakuchiol can be synthesized through various methods. One notable method involves the asymmetric synthesis route, which addresses the challenges of low extraction rates and oxidative deterioration during extraction from plants . The synthetic route typically involves hydrogenation and transformation of intermediate compounds under specific reaction conditions .
Chemical Reactions Analysis
Delta3,2-Hydroxylbakuchiol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to its structure.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions are often derivatives with modified biological activities.
Scientific Research Applications
Delta3,2-Hydroxylbakuchiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying monoamine transporter inhibition.
Biology: It has been studied for its effects on cellular growth and monoaminergic functions.
Mechanism of Action
Delta3,2-Hydroxylbakuchiol exerts its effects primarily through the inhibition of monoamine transporters. It is more selective for the dopamine transporter (IC50 = 0.58 μM) and norepinephrine transporter (IC50 = 0.69 μM) compared to the serotonin transporter (IC50 = 312.02 μM) . This selective inhibition regulates monoaminergic functions, making it a potential candidate for research in neurological disorders .
Comparison with Similar Compounds
Delta3,2-Hydroxylbakuchiol is unique due to its selective inhibition of monoamine transporters. Similar compounds include:
Bakuchiol: Another compound isolated from Psoralea corylifolia with diverse biological activities.
12-Hydroxyisobakuchiol: A structurally similar compound with different biological properties.
3-Hydroxybakuchiol: Another analog with distinct chemical and biological characteristics.
Psoracorylifol A and C: Compounds with similar structures but varying biological activities.
Delta3,2-Hydroxylbakuchiol stands out due to its specific inhibitory effects on dopamine and norepinephrine transporters, making it a valuable compound for research in neurological and psychiatric disorders .
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+ |
InChI Key |
KGYDEXUROYEYFL-GXNQPBCISA-N |
Isomeric SMILES |
CC(C)(/C=C/CC(C)(C=C)/C=C/C1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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